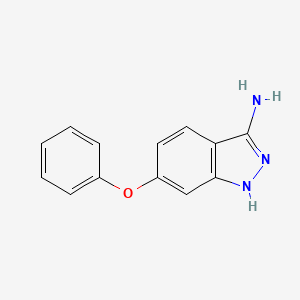

6-Phenoxy-1H-indazol-3-amine

Übersicht

Beschreibung

6-Phenoxy-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound’s structure consists of an indazole core with a phenoxy group at the 6-position and an amino group at the 3-position, making it a unique scaffold for drug development and other scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxy-1H-indazol-3-amine typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol reacts with a suitable leaving group on the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been primarily studied for its potential as an anticancer agent. Research indicates that 6-Phenoxy-1H-indazol-3-amine exhibits notable activity against various cancer cell lines, including:

-

K562 (Chronic Myeloid Leukemia)

- IC50 values around 5.15 µM, indicating effective inhibition of cell proliferation.

- A549 (Lung Cancer)

- PC-3 (Prostate Cancer)

- Hep-G2 (Liver Cancer)

In addition to its anticancer properties, it has been identified as a selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in apoptosis and inflammation pathways. This makes it a potential therapeutic target for diseases characterized by dysregulated cell survival and inflammation .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly against kinases involved in cancer progression. Molecular docking studies suggest that it binds effectively to JNK, providing insights into its mechanism of action and guiding future modifications to enhance its efficacy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies indicating effective antibacterial activity against various strains, suggesting its potential use in treating infections.

Material Science Applications

Indazole derivatives, including this compound, have been explored for applications in material science, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical properties of these compounds make them suitable for use in advanced materials.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives:

| Study | Cancer Type | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | K562 | 5.15 µM | Induces apoptosis via JNK inhibition |

| Study B | A549 | TBD | Cell cycle arrest observed |

| Study C | Hep-G2 | TBD | Apoptosis through mitochondrial pathways |

Detailed Findings

In one significant study, derivatives of indazole were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The results indicated that certain modifications to the indazole structure could enhance biological activity while reducing cytotoxicity to normal cells .

Wirkmechanismus

The mechanism of action of 6-Phenoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

6-(3-Methoxyphenyl)-1H-indazol-3-amine: This compound has a methoxy group instead of a phenoxy group, showing different biological activities.

6-(3-Fluorophenyl)-1H-indazol-3-amine: The presence of a fluorine atom alters its chemical properties and biological effects.

Uniqueness: 6-Phenoxy-1H-indazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a promising candidate for drug development .

Biologische Aktivität

6-Phenoxy-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits significant biological activities, including:

- Anticancer Properties : This compound has shown promising results in inhibiting various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells.

- Mechanism of Action : Its primary mechanism involves the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway, leading to increased apoptosis in cancer cells .

Target Interactions

The compound primarily targets:

- Bcl2 Family Members : Inhibition of these proteins promotes apoptosis in cancer cells.

- p53/MDM2 Pathway : Modulation of this pathway enhances tumor suppressor functions, contributing to reduced cell proliferation.

Biochemical Pathways Affected

The interaction with these targets affects several biochemical pathways, leading to:

- Increased Apoptosis : Studies have shown that this compound induces apoptosis in a concentration-dependent manner, with significant effects observed in K562 cells .

- Cell Cycle Arrest : The compound influences cell cycle distribution, increasing the G0/G1 population and decreasing S phase cells, indicative of its potential to halt cancer progression .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Case Studies

- Antitumor Activity :

- Cell Apoptosis Analysis :

- Cell Cycle Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Modification | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| 6-(3-Methoxyphenyl)-1H-indazol-3-amine | Methoxy group | Varies | Different anticancer activity |

| 6-(3-Fluorophenyl)-1H-indazol-3-amine | Fluorine atom | Varies | Altered chemical properties |

| This compound | Phenoxy group | 5.15 (K562) | Promising candidate for drug development |

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound indicate complex transport and distribution mechanisms within biological systems. Its effects vary with dosage in animal models, suggesting further investigation into optimal dosing regimens for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 6-Phenoxy-1H-indazol-3-amine, and how can reaction conditions be tailored to improve yield?

Basic Research Focus

The synthesis of this compound can be approached via cyclization of substituted hydrazine derivatives with phenoxy-containing precursors. Key steps include:

- Hydrazine-mediated cyclization : Reacting 3-aminophenol derivatives with hydrazine hydrate under reflux in ethanol, followed by phenoxylation using aryl halides in the presence of a palladium catalyst (e.g., Suzuki coupling) .

- Optimization : Temperature (80–120°C), solvent polarity (e.g., DMF for high solubility), and stoichiometric ratios (1:1.2 hydrazine-to-precursor) significantly impact yield. Evidence from analogous indazole syntheses suggests yields improve with inert atmospheres (N₂/Ar) and catalytic bases like K₂CO₃ .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Basic Research Focus

- ¹H/¹³C NMR : Proton environments (e.g., indazole NH at δ 10–12 ppm, phenoxy aromatic protons at δ 6.5–7.5 ppm) and carbon shifts (e.g., C3-amine at ~150 ppm) confirm structural integrity. Use deuterated DMSO or CDCl₃ for solubility .

- X-ray crystallography : Single-crystal analysis resolves bond angles and packing motifs. For example, related 1,3-dimethyl-1H-indazol-6-amine structures show planar indazole cores with intermolecular hydrogen bonding (N–H⋯N) .

- HRMS : Confirm molecular weight (calc. for C₁₃H₁₁N₃O: 233.09 g/mol) with <2 ppm error .

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

Advanced Research Focus

Discrepancies in bond lengths or torsion angles may arise from:

- Polymorphism : Different crystallization solvents (e.g., methanol vs. acetonitrile) induce varying packing arrangements.

- Data refinement protocols : Use SHELXL for high-resolution refinements, ensuring R-factor convergence <5% .

- Validation tools : Cross-check with Cambridge Structural Database (CSD) entries for analogous indazoles (e.g., 1,3-dimethyl-1H-indazol-6-amine, CSD refcode: XUZJUA) .

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

Advanced Research Focus

- Enzyme inhibition assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination against targets like JAK2 or EGFR. Pre-incubate compounds (1–100 µM) with recombinant kinases .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing to positive controls (e.g., staurosporine). Ensure dose-response curves are validated with ≥3 replicates .

- Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

Q. How does the phenoxy substituent influence the biological activity of this compound compared to other aryl groups?

Advanced Research Focus

- Electron-withdrawing effects : The phenoxy group enhances π-π stacking with kinase ATP-binding pockets, increasing potency. Compare to methyl or bromo substituents via SAR studies .

- Solubility trade-offs : Phenoxy derivatives exhibit lower aqueous solubility than hydroxylated analogs. Mitigate via salt formation (e.g., HCl salts) or PEGylation .

- Meta/para substitution : Para-phenoxy groups improve steric fit in hydrophobic pockets, as seen in analogs like 6-(4-methoxyphenyl)-1H-indazol-3-amine .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Basic Research Focus

- Column chromatography : Use silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7 v/v). Monitor fractions by TLC (Rf ~0.4 in same solvent) .

- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours. Purity >95% is achievable with two cycles .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities (e.g., des-phenoxy byproducts) .

Q. How should researchers design stability studies for this compound under physiological conditions?

Advanced Research Focus

- pH stability : Incubate compound (1 mM) in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via LC-MS; indazole ring oxidation is common at pH >7 .

- Light sensitivity : Store solutions in amber vials; UV irradiation (254 nm) accelerates decomposition, forming nitroso derivatives .

- Long-term storage : Lyophilized powders remain stable >12 months at −80°C, whereas DMSO stocks degrade by 10% after 6 months .

Eigenschaften

IUPAC Name |

6-phenoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGTGTXHAAHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.